molecular formula C13H13NO3 B11877748 Ethyl 2-(o-tolyl)oxazole-4-carboxylate

Ethyl 2-(o-tolyl)oxazole-4-carboxylate

Cat. No.: B11877748
M. Wt: 231.25 g/mol
InChI Key: JRPHMKVRFMPJBU-UHFFFAOYSA-N
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Description

Ethyl 2-(o-tolyl)oxazole-4-carboxylate: is a chemical compound belonging to the oxazole family, characterized by its heterocyclic structureIts molecular formula is C13H13NO3 , and it has a molecular weight of 231.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(o-tolyl)oxazole-4-carboxylate typically involves the reaction of o-tolylamine with ethyl oxalyl chloride, followed by cyclization. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine. The reaction mixture is usually refluxed to facilitate the formation of the oxazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(o-tolyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazoles .

Scientific Research Applications

Ethyl 2-(o-tolyl)oxazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(o-tolyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with biological molecules, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Ethyl 2-aminooxazole-4-carboxylate
  • Ethyl 4-oxazolecarboxylate
  • Ethyl 2-chlorooxazole-4-carboxylate

Comparison: Ethyl 2-(o-tolyl)oxazole-4-carboxylate is unique due to the presence of the o-tolyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-(2-methylphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-17-12(14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3

InChI Key

JRPHMKVRFMPJBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=CC=C2C

Origin of Product

United States

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